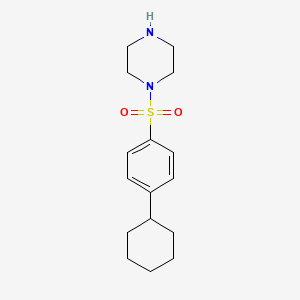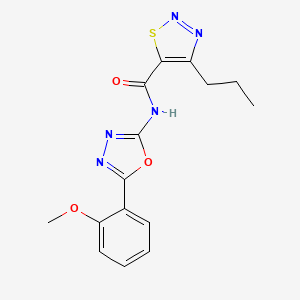
2-(3-Chloropyridin-4-yl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3-Chloropyridin-4-yl)propan-2-amine” is a chemical compound with the CAS Number: 1538979-07-5 . It has a molecular weight of 184.67 and its IUPAC name is N-[(3-chloro-4-pyridinyl)methyl]-2-propanamine .
Molecular Structure Analysis
The InChI code for “2-(3-Chloropyridin-4-yl)propan-2-amine” is 1S/C9H13ClN2/c1-7(2)12-5-8-3-4-11-6-9(8)10/h3-4,6-7,12H,5H2,1-2H3 . Unfortunately, the search results do not provide a detailed molecular structure analysis.Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 269.7±25.0 °C and a predicted density of 1.149±0.06 g/cm3 . Its pKa is predicted to be 7.70±0.25 .Applications De Recherche Scientifique
Anti-Fibrotic Drug Development
2-(3-Chloropyridin-4-yl)propan-2-amine has shown promise in the development of anti-fibrotic drugs. Researchers have synthesized novel pyrimidine derivatives containing this compound, which exhibited significant anti-fibrotic activities . These derivatives were more effective than existing drugs like Pirfenidone, suggesting potential for new therapies against fibrotic diseases.
Anti-Tubercular Agents
The compound has been used to create derivatives with potent anti-tubercular properties. A series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and synthesized, showing significant activity against Mycobacterium tuberculosis . This highlights its role in combating tuberculosis.
Chemical Biology Research
In chemical biology, 2-(3-Chloropyridin-4-yl)propan-2-amine is utilized for its versatile properties. It serves as a building block for various biochemical studies, aiding in the exploration of biological systems and processes .
Medicinal Chemistry
This compound is a valuable tool in medicinal chemistry for the synthesis of diverse pharmacologically active molecules. Its inclusion in molecular frameworks can lead to the development of new drugs with improved efficacy and safety profiles .
Biochemical Research
In biochemistry, the compound is used to investigate and manipulate biological pathways. It can help in understanding the biochemical basis of diseases and in the development of biochemical assays .
Industrial Applications
While primarily used in scientific research, 2-(3-Chloropyridin-4-yl)propan-2-amine also has potential industrial applications. Its unique chemical properties may be leveraged in the synthesis of materials or chemicals used in various industries .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 2-(3-Chloropyridin-4-yl)propan-2-amine are currently unknown. This compound is a derivative of pyridine, characterized by the presence of an amino group (-NH2) and a chlorine atom (-Cl) attached to the pyridine ring
Mode of Action
As a derivative of pyridine, it may interact with its targets through nucleophilic substitution reactions . .
Biochemical Pathways
It’s possible that this compound could be involved in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . .
Pharmacokinetics
Its predicted properties include a boiling point of 269.7±25.0 °C and a density of 1.149±0.06 g/cm3
Propriétés
IUPAC Name |
2-(3-chloropyridin-4-yl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-8(2,10)6-3-4-11-5-7(6)9/h3-5H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJJKRSUWGOXFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=NC=C1)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloropyridin-4-yl)propan-2-amine | |
CAS RN |
1704123-21-6 |
Source


|
| Record name | 2-(3-chloropyridin-4-yl)propan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

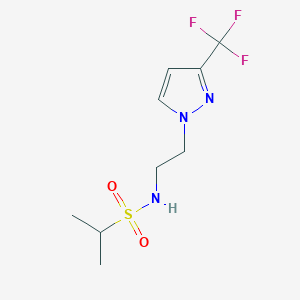
![2-[(2-ethylquinazolin-4-yl)oxy]-N-(3-methylphenyl)acetamide](/img/structure/B2951420.png)
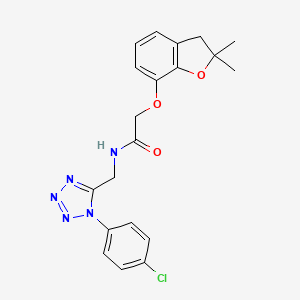

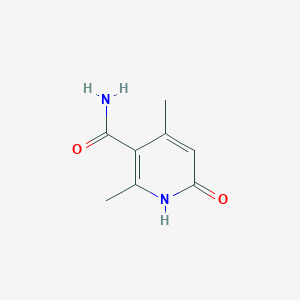
![N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B2951427.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2951429.png)

![(3-Fluoro-4-methoxyphenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2951431.png)

![3-Cyclopropyl-6-[[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2951435.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide](/img/structure/B2951436.png)
